molecular formula C25H26N4O B11627218 2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11627218
M. Wt: 398.5 g/mol
InChI Key: AXHHXZKNQQQCHK-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound belonging to the quinoline family This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, dimethylamino, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline derivatives.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(dimethylamino)-4-phenyl-5-oxo-7-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for versatile chemical modifications, enhancing its potential for various applications.

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(4-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O/c1-16-9-11-18(12-10-16)23-20(15-26)25(27)29(28(2)3)21-13-19(14-22(30)24(21)23)17-7-5-4-6-8-17/h4-12,19,23H,13-14,27H2,1-3H3

InChI Key

AXHHXZKNQQQCHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)N(C)C)N)C#N

Origin of Product

United States

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